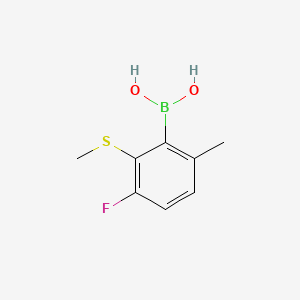
(3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid: is an organoboron compound with the molecular formula C8H10BFO2S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the 3-position, a methyl group at the 6-position, and a methylthio group at the 2-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Chemistry: In chemistry, (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules through Suzuki-Miyaura cross-coupling reactions. It is particularly useful in the synthesis of fluorinated aromatic compounds, which have applications in pharmaceuticals and materials science .
Biology and Medicine:
Industry: In industry, this compound can be used in the production of advanced materials, including liquid crystals and polymers, due to its ability to introduce fluorine and sulfur functionalities into organic frameworks .
作用機序
The mechanism of action of (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, displacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
類似化合物との比較
3-Fluorophenylboronic acid: Similar structure but lacks the methyl and methylthio substituents.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a fluoro group.
2-(Methylthio)phenylboronic acid: Similar structure but lacks the fluoro and methyl substituents.
Uniqueness: (3-Fluoro-6-methyl-2-(methylthio)phenyl)boronic acid is unique due to the combination of fluoro, methyl, and methylthio substituents on the phenyl ring. This unique substitution pattern can impart distinct electronic and steric properties, making it valuable for specific synthetic applications .
特性
分子式 |
C8H10BFO2S |
|---|---|
分子量 |
200.04 g/mol |
IUPAC名 |
(3-fluoro-6-methyl-2-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO2S/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4,11-12H,1-2H3 |
InChIキー |
DTLDHZPUAQVNBJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1SC)F)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


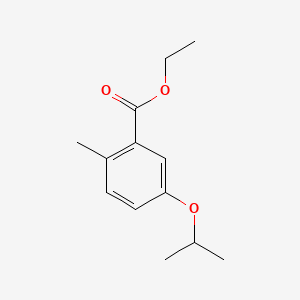
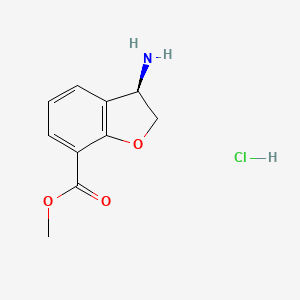
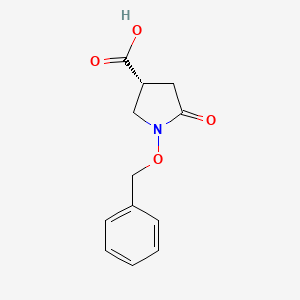
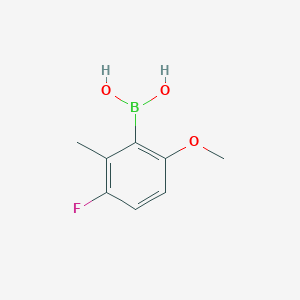
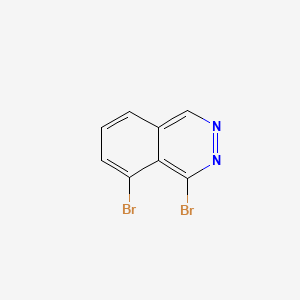
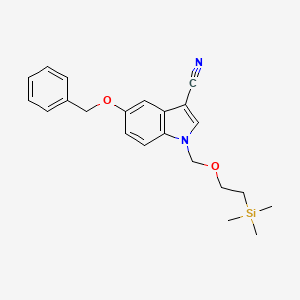
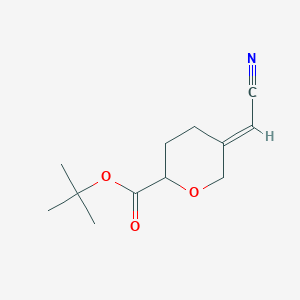
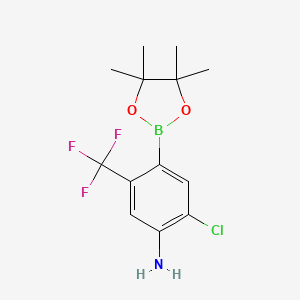
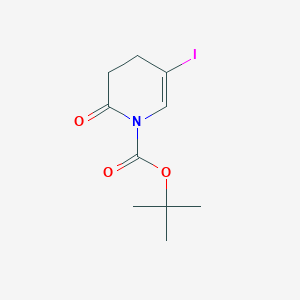
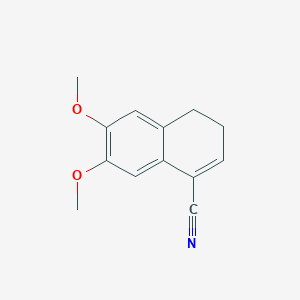
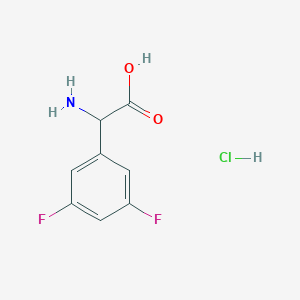
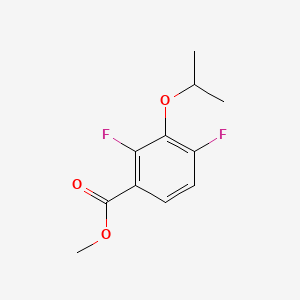
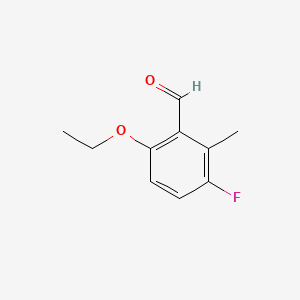
![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)
